

# The Unassuming Workhorse: A Technical Guide to 5-Ethylthiophene-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Ethylthiophene-2-carbaldehyde

Cat. No.: B1583135

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In the vast landscape of chemical synthesis, certain molecules, though not always in the limelight, serve as indispensable building blocks for innovation. **5-Ethylthiophene-2-carbaldehyde** is one such compound. This heterocyclic aldehyde, a derivative of thiophene, is a versatile intermediate that finds critical applications in fields ranging from medicinal chemistry to materials science. Its unique electronic and structural properties make it a sought-after precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of **5-Ethylthiophene-2-carbaldehyde**, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

## Core Identity: CAS Number and Physicochemical Profile

**5-Ethylthiophene-2-carbaldehyde** is unequivocally identified by its CAS Number: 36880-33-8. [\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]](#) A comprehensive understanding of its physicochemical properties is paramount for its effective use in research and development.

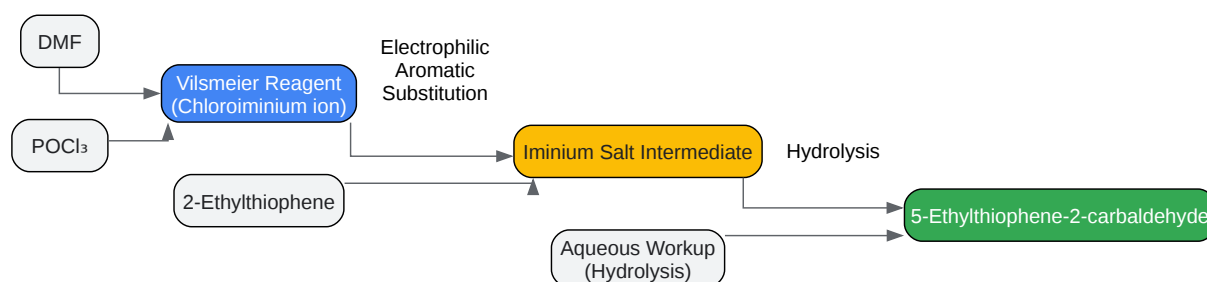
Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> OS	[1][6]
Molecular Weight	140.20 g/mol	[1][3][6]
Appearance	Pale yellow to brown solid or liquid	[2][5]
Melting Point	62 °C	[2]
Boiling Point	225-227 °C at 760 mmHg; 65 °C at 2 mmHg	[2][3]
Density	1.12 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.57	[3]
Solubility	Soluble in alcohol; sparingly soluble in water.	[2]
Flash Point	89.44 °C	[2]

## Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of **5-Ethylthiophene-2-carbaldehyde** is the Vilsmeier-Haack reaction.[7][8][9] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][4][5] The starting material for this synthesis is 2-ethylthiophene.

The causality behind this choice of reaction lies in the electron-rich nature of the thiophene ring, which makes it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, making the reaction highly selective for activated aromatic systems like thiophene.

## Diagram of the Vilsmeier-Haack Reaction Workflow



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Caption: Workflow of the Vilsmeier-Haack synthesis of **5-Ethylthiophene-2-carbaldehyde**.

## Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

- Formation of the Vilsmeier Reagent:
  - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM).
  - Cool the flask to 0 °C in an ice bath.
  - Slowly add phosphorus oxychloride (POCl<sub>3</sub>) (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.
  - After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
- Formylation of 2-Ethylthiophene:

- To the freshly prepared Vilsmeier reagent, add a solution of 2-ethylthiophene (1 equivalent) in anhydrous DCM dropwise, while maintaining the temperature at 0 °C.
- After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
  - Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
  - Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
  - Purify the crude **5-Ethylthiophene-2-carbaldehyde** by vacuum distillation or column chromatography on silica gel.

## Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of synthesized **5-Ethylthiophene-2-carbaldehyde** are confirmed through various spectroscopic techniques.

Technique	Key Features
$^1\text{H}$ NMR	The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 9.8 ppm), two doublets for the thiophene ring protons, and a quartet and a triplet for the ethyl group protons.
$^{13}\text{C}$ NMR	The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 182 ppm), signals for the aromatic carbons of the thiophene ring, and signals for the carbons of the ethyl group. <a href="#">[10]</a>
IR Spectroscopy	The infrared spectrum is characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1665-1701 $\text{cm}^{-1}$ . <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z$ 140). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). <a href="#">[14]</a>

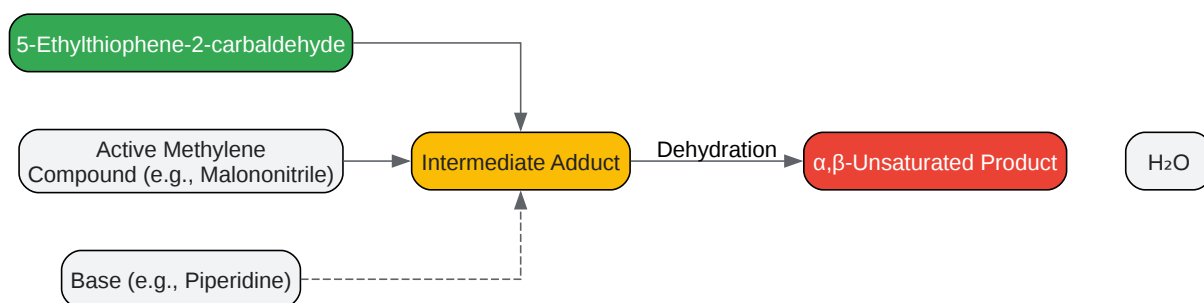
## Reactivity and Synthetic Utility

The chemical reactivity of **5-Ethylthiophene-2-carbaldehyde** is dominated by the aldehyde functional group, which is highly electrophilic.[\[15\]](#) This makes it a valuable synthon for a variety of chemical transformations.

## Condensation Reactions: Building Complexity

A primary application of this aldehyde is in condensation reactions with various nucleophiles to form new carbon-nitrogen and carbon-carbon bonds.[\[15\]](#) These reactions are fundamental for constructing more complex molecular architectures.

## Diagram of a Knoevenagel Condensation



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Caption: A Knoevenagel condensation reaction involving **5-Ethylthiophene-2-carbaldehyde**.

Other important reactions include:

- Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
- Reductive Amination: Conversion of the aldehyde to an amine in the presence of a reducing agent and an amine.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

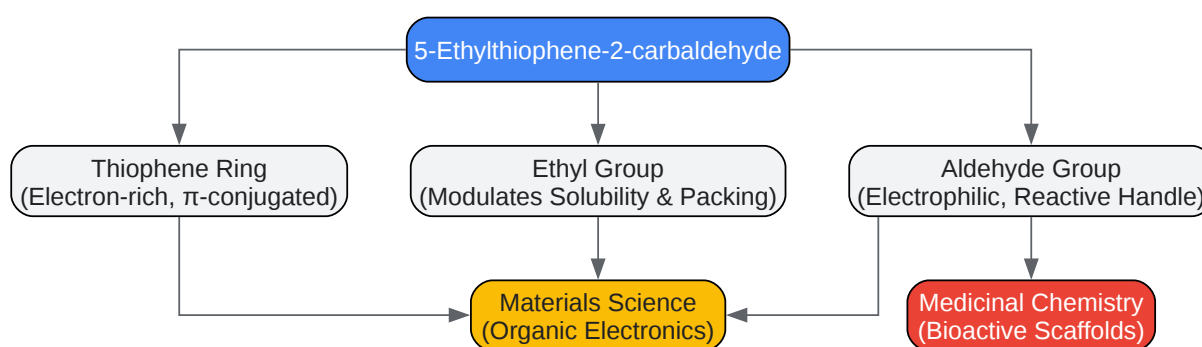
## Applications in Drug Discovery and Materials Science

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. **5-Ethylthiophene-2-carbaldehyde** serves as a key starting material for the synthesis of various pharmaceutical compounds.<sup>[16]</sup> Its derivatives

have been investigated for their potential as antibacterial, anti-urease, and antioxidant agents. [17]

In the realm of materials science, the unique electronic properties of the thiophene ring make it an attractive component for organic electronic materials. Alkylated thiophene-3-carbaldehydes, close relatives of the title compound, are used as building blocks for organic field-effect transistors (OFETs), dye-sensitized solar cells, and light-emitting devices.[18] The ability to introduce various functional groups through the aldehyde moiety allows for the fine-tuning of the electronic and optical properties of the resulting materials.

## Diagram of Structure-Application Relationship



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Caption: Relationship between the structural features of **5-Ethylthiophene-2-carbaldehyde** and its applications.

## Safety and Handling

**5-Ethylthiophene-2-carbaldehyde** is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**5-Ethylthiophene-2-carbaldehyde**, with its unassuming structure, is a testament to the profound impact that well-chosen building blocks can have on scientific advancement. Its straightforward synthesis, well-defined reactivity, and the versatile properties of its derivatives make it a valuable tool in the arsenal of the modern chemist. This guide has provided a comprehensive overview of this important compound, with the aim of empowering researchers to harness its full potential in their synthetic endeavors, whether they are designing the next generation of pharmaceuticals or pioneering novel electronic materials.

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